Ethyl stearate-d35

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLVMROFTAUDAG-XGMVAJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl stearate-d35, a deuterated form of ethyl stearate. The document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative analytical methods. Detailed experimental protocols and data visualizations are included to support its practical application in research and development.

Introduction to this compound

This compound is the isotopically labeled version of ethyl stearate, where 35 hydrogen atoms on the stearoyl acyl chain have been replaced with deuterium atoms. This modification results in a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis of fatty acids and their esters. The ethyl group of the ester remains in its protiated form.

Stable isotope-labeled compounds are crucial tools in analytical chemistry, particularly in metabolomics and pharmacokinetic studies, as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis.[1]

Chemical and Physical Properties

The physical and chemical properties of this compound are closely related to those of the non-deuterated Ethyl stearate. The primary difference is the molecular weight, which is increased due to the presence of 35 deuterium atoms. This section provides a comparative summary of the known properties of Ethyl stearate and the expected properties of this compound.

Table 1: Comparison of Physical and Chemical Properties

| Property | Ethyl Stearate | This compound | Data Source(s) |

| Chemical Formula | C₂₀H₄₀O₂ | C₂₀H₅D₃₅O₂ | [2][3] |

| Molecular Weight | 312.53 g/mol | 347.74 g/mol | [2][4] |

| Appearance | Colorless to pale yellow oily liquid or waxy solid | Expected to be similar to Ethyl Stearate | [2][5] |

| Melting Point | ~33-38 °C | Expected to be slightly lower than Ethyl Stearate | [6][7] |

| Boiling Point | ~213-215 °C at 15 mmHg | Expected to be similar to Ethyl Stearate | [7] |

| Solubility | Insoluble in water; soluble in ethanol and organic solvents | Expected to be similar to Ethyl Stearate | [2][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. First, the precursor, Stearic acid-d35, is synthesized, followed by its esterification with ethanol.

3.1. Synthesis of Stearic Acid-d35

Stearic acid-d35 can be prepared by the hydrogenation of stearic acid using deuterium gas in the presence of a catalyst.[8] This process replaces the hydrogen atoms on the acyl chain with deuterium.

3.2. Esterification to this compound

This compound is then produced by the esterification of Stearic acid-d35 with ethanol.[9] This reaction is typically acid-catalyzed.

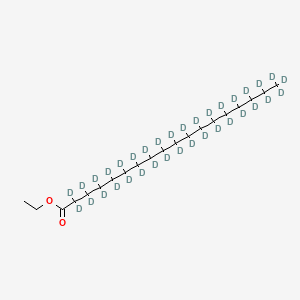

A schematic representation of the synthesis pathway is provided below.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) for the analysis of fatty acids and their ethyl esters.[1] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[10]

4.1. Principle of Isotope Dilution Mass Spectrometry

A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the workflow.[11] Since the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte (e.g., ethyl stearate or other fatty acid esters after derivatization), it experiences the same losses during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, an accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.[10]

4.2. Use in GC-MS and LC-MS/MS

This compound is suitable for use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[12] In GC-MS, fatty acids are typically derivatized to more volatile esters, such as methyl esters (FAMEs) or ethyl esters (FAEEs), prior to analysis.[11] In LC-MS/MS, derivatization can also be employed to improve chromatographic and mass spectrometric properties.[10]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of fatty acids in a biological matrix using a deuterated internal standard like this compound, followed by GC-MS analysis. This protocol is a representative example and may require optimization for specific applications.

5.1. Lipid Extraction and Internal Standard Spiking

-

Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue, or cells) in an appropriate buffer.

-

Internal Standard Addition: Add a known amount of this compound (in a suitable solvent) to the homogenized sample.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex vigorously to ensure thorough mixing.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge to separate the organic (lower) and aqueous (upper) phases.

-

Carefully collect the lower organic phase containing the lipids.[13]

-

5.2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For the analysis of total fatty acids, a saponification step is required to release fatty acids from complex lipids.

-

Saponification:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried extract in a methanolic potassium hydroxide solution.

-

Incubate to hydrolyze the ester bonds, releasing free fatty acids.

-

-

Acidification and Extraction:

-

Neutralize the solution with an acid (e.g., HCl).

-

Extract the free fatty acids with an organic solvent like hexane.

-

-

Derivatization to FAMEs:

-

Dry the extracted free fatty acids under nitrogen.

-

Add a derivatizing agent, such as 14% boron trifluoride in methanol.

-

Heat the sample (e.g., at 100°C) to facilitate the conversion of fatty acids to their corresponding methyl esters (FAMEs).

-

After cooling, extract the FAMEs with hexane.[13]

-

5.3. GC-MS Analysis

-

Sample Preparation for GC-MS:

-

Dry the hexane extract containing the FAMEs.

-

Reconstitute the sample in a suitable solvent for injection (e.g., hexane).

-

-

Gas Chromatography (GC) Conditions:

-

Column: A polar capillary column (e.g., DB-23) is typically used for the separation of FAMEs.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for each analyte and the internal standard are monitored for enhanced sensitivity and selectivity.[12]

-

5.4. Quantification

The concentration of each fatty acid is determined by creating a calibration curve. This is done by analyzing a series of standards with known concentrations of the non-labeled fatty acids and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[11]

The workflow for this experimental protocol is illustrated in the following diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ETHYL STEARATE - Ataman Kimya [atamanchemicals.com]

- 3. Human Metabolome Database: Showing metabocard for Ethyl stearate (HMDB0034156) [hmdb.ca]

- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemos.de [chemos.de]

- 7. ethyl stearate, 111-61-5 [thegoodscentscompany.com]

- 8. STEARIC ACID (D35) [chembk.com]

- 9. ETHYL STEARATE | 111-61-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties of Ethyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl Stearate-d35, a deuterated analog of ethyl stearate. This document is intended to be a valuable resource for researchers and scientists utilizing this compound as an internal standard in quantitative mass spectrometry-based analyses and other advanced applications.

Core Chemical and Physical Properties

This compound is the ethyl ester of the deuterated form of stearic acid, a long-chain saturated fatty acid. The extensive deuteration of the stearic acid backbone provides a significant mass shift, making it an ideal internal standard for the accurate quantification of its non-deuterated counterpart and other related lipids in complex biological matrices.

While a specific Certificate of Analysis for this compound is not publicly available, its properties can be reliably estimated based on the well-characterized properties of ethyl stearate and the known effects of deuterium substitution. The following tables summarize the key chemical and physical data for both compounds.

Table 1: General Chemical Properties

| Property | Ethyl Stearate | This compound (Estimated) |

| Synonyms | Ethyl octadecanoate, Stearic acid ethyl ester | Ethyl octadecanoate-d35, Stearic acid-d35 ethyl ester |

| Molecular Formula | C₂₀H₄₀O₂ | C₂₀H₅D₃₅O₂ |

| CAS Number | 111-61-5 | Not available |

| Molecular Weight | 312.53 g/mol | ~347.85 g/mol |

| Isotopic Purity | Not Applicable | ≥98% |

Table 2: Physical Properties

| Property | Ethyl Stearate | This compound (Estimated) |

| Appearance | White crystalline solid or clear, colorless to pale yellow oily liquid | White crystalline solid or clear, colorless oily liquid |

| Melting Point | 33-35 °C | Similar to non-deuterated form |

| Boiling Point | 224 °C | Slightly higher than non-deuterated form |

| Solubility | Insoluble in water; Soluble in ethanol and ether | Insoluble in water; Soluble in ethanol and ether |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of deuterated stearic acid (stearic acid-d35) with ethanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid.

Experimental Protocol: Fischer Esterification of Stearic Acid-d35

Materials:

-

Stearic acid-d35

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Procedure:

-

In a round-bottom flask, dissolve stearic acid-d35 in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the reaction mixture for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent to obtain crude this compound.

-

The crude product can be further purified by column chromatography or distillation to achieve the desired purity.

Application as an Internal Standard in Quantitative Analysis

This compound is an excellent internal standard for quantitative analysis of fatty acid ethyl esters and other lipids by mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its key advantages include:

-

Co-elution: It has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring it experiences similar matrix effects.

-

Mass Differentiation: The significant mass difference allows for clear separation of the analyte and internal standard signals in the mass spectrometer.

-

Correction for Variability: It corrects for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: Quantification of Ethyl Stearate in a Biological Matrix using this compound as an Internal Standard by GC-MS

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate)

-

This compound internal standard solution of known concentration

-

Ethyl stearate calibration standards of known concentrations

-

Extraction solvent (e.g., hexane, methyl tert-butyl ether)

-

Derivatizing agent (if required for the analytical method)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise volume of the this compound internal standard solution.

-

Perform lipid extraction using an appropriate organic solvent.

-

Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for GC-MS analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of ethyl stearate.

-

Add the same precise volume of the this compound internal standard solution to each calibration standard.

-

Process the calibration standards in the same manner as the unknown samples.

-

-

GC-MS Analysis:

-

Inject the prepared samples and calibration standards into the GC-MS system.

-

Develop a suitable GC method to achieve chromatographic separation of ethyl stearate.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for specific ions of both ethyl stearate and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard) for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of ethyl stearate in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

An In-depth Technical Guide to the Synthesis and Purity of Ethyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of ethyl stearate-d35, a deuterated analog of ethyl stearate. This document details the chemical synthesis, purification, and analytical methodologies for quality control, including detailed experimental protocols and data interpretation. The information is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and other biomedical research where isotopically labeled compounds are utilized as internal standards or tracers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its deuterated precursor, stearic acid-d35, with ethanol. Stearic acid-d35 is commercially available with high isotopic enrichment, often ≥98%.[1] The synthesis can be performed using either acid catalysis or enzymatic methods.

Chemical Synthesis via Acid Catalysis

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common and effective method for producing this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve stearic acid-d35 (1 equivalent) in a suitable solvent such as toluene or hexane.

-

Addition of Reagents: Add an excess of anhydrous ethanol (e.g., 10-15 equivalents) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to reflux (typically 65-85°C) and maintain the reaction for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to yield a pure product.

Enzymatic Synthesis

Enzymatic synthesis offers a milder alternative to acid catalysis, often with high specificity and fewer byproducts. Immobilized lipases, such as Novozym 435, are effective catalysts for this transformation.[2]

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled shaker flask, combine stearic acid-d35 (1 equivalent) and ethanol (a molar ratio of 1:5 is often effective).[2] No solvent is typically necessary.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 1-10% by weight of the substrates).

-

Reaction: Incubate the mixture at a suitable temperature (e.g., 60°C) with continuous agitation (e.g., 200 rpm) for 24-48 hours.[2]

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

-

Purification: The resulting product can be purified by vacuum distillation to remove any unreacted starting materials and yield pure this compound.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis Workflow for this compound.

Purity Analysis

The purity of the synthesized this compound must be rigorously assessed to confirm its chemical identity, isotopic enrichment, and the absence of impurities. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the synthesized ester and for providing an initial assessment of the extent of deuteration.

¹H NMR Analysis:

In the ¹H NMR spectrum of fully deuterated this compound, the signals corresponding to the protons of the stearic acid backbone will be absent. The spectrum will be dominated by the signals from the ethyl group.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Compare the obtained spectrum with that of a non-deuterated ethyl stearate standard. The absence of signals for the fatty acid chain protons confirms high levels of deuteration.

¹³C NMR Analysis:

The ¹³C NMR spectrum can be used to confirm the carbon backbone of the molecule. The signals for the deuterated carbons will be significantly broadened and may be observed as multiplets due to C-D coupling.

| Assignment | Non-deuterated ¹H Chemical Shift (ppm) [3][4] | Expected in this compound ¹H Spectrum |

| -CH₃ (stearate) | ~0.88 (t) | Absent |

| -(CH₂)₁₄- | ~1.25 (m) | Absent |

| -CH₂-CH₂-COO- | ~1.62 (quintet) | Absent |

| -CH₂-COO- | ~2.28 (t) | Absent |

| -O-CH₂-CH₃ | ~4.12 (q) | Present |

| -O-CH₂-CH₃ | ~1.25 (t) | Present |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for determining the isotopic purity (isotopic enrichment) and for identifying and quantifying any chemical impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

GC Separation:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: A nonpolar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or a DB-Wax column, is suitable for separating fatty acid esters.[5][6]

-

Injector Temperature: 250°C.

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis for Isotopic Purity:

The isotopic enrichment is calculated by analyzing the mass spectrum of the molecular ion cluster. The molecular weight of non-deuterated ethyl stearate (C₂₀H₄₀O₂) is 312.5 g/mol , while the molecular weight of fully deuterated this compound (C₂₀H₅D₃₅O₂) is approximately 347.7 g/mol .

The percentage of deuterium incorporation (%D) can be calculated from the relative intensities of the ion peaks in the molecular ion cluster. It is crucial to correct for the natural abundance of ¹³C, which contributes to the M+1 peak.[7][8]

Isotopic Enrichment Calculation:

The isotopic distribution can be used to calculate the average deuteration level. Software packages are available that can deconvolve the mass spectrum to account for natural isotope abundances and provide an accurate measure of deuterium enrichment.[7][9]

Analytical Workflow Diagram

Caption: Figure 2. Purity Analysis Workflow for this compound.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected purity for the synthesis of this compound.

| Parameter | Acid Catalysis | Enzymatic Synthesis | Reference |

| Catalyst | H₂SO₄ or p-TsOH | Novozym 435 | [10],[2] |

| Stearic Acid:Ethanol Molar Ratio | 1:10 - 1:15 | 1:5 | [10],[2] |

| Temperature | 65-85°C | 60°C | [10],[2] |

| Reaction Time | 4-8 hours | 24-48 hours | [10],[2] |

| Expected Yield (based on non-deuterated) | >90% | ~92% | [10],[2] |

| Parameter | Specification | Method | Reference |

| Chemical Purity | ≥98% | GC-MS | - |

| Isotopic Purity (%D) | ≥98% | GC-MS | [1],[11] |

| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR | [3],[4] |

Logical Relationship for Isotopic Enrichment Calculation

The determination of isotopic enrichment from mass spectrometry data involves correcting the observed ion intensities for the contribution of natural isotopes, primarily ¹³C.

Caption: Figure 3. Logical Flow for Isotopic Enrichment Calculation.

This guide provides a robust framework for the synthesis and quality control of this compound. Adherence to these protocols will ensure the production of high-purity material suitable for demanding research applications.

References

- 1. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 2. Enzymatic esterification of stearic acid and ethanol for ethyl stearate production [sfera.unife.it]

- 3. Ethyl stearate | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL STEARATE(111-61-5) 1H NMR spectrum [chemicalbook.com]

- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

The Unwavering Standard: A Technical Guide to the Purpose and Application of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and toxicology, the pursuit of the highest degree of accuracy and precision is not just a goal, but a necessity. The complexities of biological matrices present a significant challenge to achieving reliable and reproducible results. This in-depth technical guide elucidates the critical role of deuterated internal standards in overcoming these challenges, establishing them as the gold standard in bioanalytical mass spectrometry.

The Core Principle: Perfecting Quantification Through Isotopic Mimicry

A deuterated internal standard is a stable isotope-labeled (SIL) version of an analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1][2] The fundamental principle behind their use lies in their near-identical physicochemical properties to the analyte of interest.[3] This chemical similarity ensures that the deuterated standard behaves almost identically to the analyte throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[1][3]

By introducing a known amount of the deuterated internal standard to a sample at the earliest stage, it acts as a perfect mimic for the analyte.[4] Any variability encountered during the analytical process, such as extraction loss, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, will affect both the analyte and the internal standard to the same degree.[3][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification, a technique known as isotope dilution mass spectrometry (IDMS).[4][6]

Data Presentation: The Quantitative Advantage of Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards or methods without an internal standard is consistently demonstrated in quantitative performance. The following tables summarize the significant improvements in accuracy and precision observed in various bioanalytical applications.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies

| Parameter | Without Internal Standard | Analog Internal Standard | Deuterated Internal Standard |

| Accuracy (% Bias) | Can be > ±50% | ±15-25% | Typically < ±5% |

| Precision (%RSD) | Often > 30% | 10-20% | Typically < 10% |

| Impact of Matrix Effects | High | Moderate | Low |

| Correction for Extraction Variability | None | Partial | High |

This table presents typical performance characteristics and highlights the substantial reduction in bias and variability when using a deuterated internal standard.

Table 2: Analyte Recovery and Precision in Different Biological Matrices Using a Deuterated Internal Standard

| Analyte | Biological Matrix | Sample Preparation | Mean Recovery (%) | Precision (%RSD) of Recovery |

| Imidacloprid | Cannabis Flower | QuEChERS | 92.4 | 4.8 |

| Resolvin D1 | Cell Culture Media | Liquid-Liquid Extraction | 89.7 | 6.2 |

| Testosterone | Human Plasma | Solid-Phase Extraction | 95.1 | 3.5 |

| Venetoclax | Human Plasma | Protein Precipitation | 98.7 | 5.7 |

Data compiled from various sources to illustrate the consistent and high recovery with low variability across different analytes, matrices, and extraction techniques when a deuterated internal standard is employed.[6][7]

Experimental Protocols: Methodologies for Robust Bioanalysis

The implementation of deuterated internal standards requires well-defined and validated experimental protocols. The following are detailed methodologies for common sample preparation techniques used in bioanalytical LC-MS/MS.

Protocol 1: Protein Precipitation (PPT)

This rapid and straightforward method is suitable for removing the majority of proteins from plasma or serum samples.

-

Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).

-

Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution at a pre-determined, constant concentration. Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

-

Vortexing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup and concentration technique based on the partitioning of the analyte and internal standard between two immiscible liquid phases.

-

Sample Preparation: To 200 µL of the biological sample in a glass tube, add 50 µL of the deuterated internal standard working solution.

-

pH Adjustment (if necessary): Add a buffer solution to adjust the pH of the sample to optimize the extraction of the analyte.

-

Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

-

Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase or a compatible solvent for LC-MS/MS injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup and analyte concentration by utilizing a solid sorbent to retain the analyte and internal standard while interferences are washed away.

-

Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the deuterated internal standard working solution and 500 µL of an appropriate buffer (e.g., 4% phosphoric acid) to adjust the pH.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and deuterated internal standard from the cartridge with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and logical relationships in the application of deuterated internal standards.

References

Ethyl stearate-d35 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl Stearate-d35, a deuterated form of ethyl stearate. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields, offering detailed data and insights into its properties and potential applications.

Core Compound Information

This compound is a stable isotope-labeled version of ethyl stearate, where 35 hydrogen atoms on the stearic acid backbone have been replaced by deuterium atoms. This isotopic labeling makes it a powerful tool in various research applications, particularly in mass spectrometry-based studies for tracing and quantification.

Table 1: Quantitative Data Summary for this compound

| Parameter | Value |

| CAS Number | Not explicitly found in search results. A specific supplier should be consulted for this information. |

| Molecular Formula | C₂₀H₅D₃₅O₂ |

| Molecular Weight | Approximately 347.88 g/mol |

| Appearance | Expected to be a white to off-white solid at room temperature |

Note: The molecular weight is calculated based on the substitution of 35 hydrogen atoms with deuterium. The exact mass may vary slightly depending on the isotopic purity.

Physicochemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, ethyl stearate. However, the increased mass due to deuterium substitution can lead to slight differences in properties such as density, boiling point, and retention time in chromatographic separations.

Table 2: Comparison of Physicochemical Properties

| Property | Ethyl Stearate | This compound (Predicted) |

| Molecular Weight | 312.53 g/mol | ~347.88 g/mol |

| Melting Point | 34-38 °C | Similar to ethyl stearate |

| Boiling Point | 213-215 °C at 15 mmHg | Slightly higher than ethyl stearate |

| Solubility | Insoluble in water; soluble in organic solvents | Similar to ethyl stearate |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.

-

Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound can be used as an internal standard for the accurate quantification of endogenous or administered ethyl stearate. Its chemical similarity ensures it behaves similarly during sample preparation and analysis, while its distinct mass allows for its separate detection from the non-labeled analyte.

-

Metabolic Tracer: Deuterium-labeled compounds are valuable tools for studying the metabolic fate of molecules in biological systems. This compound can be administered to cells or organisms to trace the absorption, distribution, metabolism, and excretion (ADME) of stearic acid and its ethyl ester. This is particularly relevant in lipid metabolism research.

Experimental Protocols

Diagram 1: General Workflow for Quantitative Analysis using this compound

Caption: General workflow for a quantitative bioanalytical assay using this compound.

Methodology for the above workflow:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by spiking known concentrations of non-labeled ethyl stearate into a blank biological matrix.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.

-

-

Extraction:

-

Perform a protein precipitation or a liquid-liquid extraction to remove proteins and other interfering substances. For example, add acetonitrile to plasma samples, vortex, and centrifuge.

-

Alternatively, use solid-phase extraction (SPE) for cleaner extracts.

-

-

LC-MS/MS Analysis:

-

Employ a suitable C18 reversed-phase HPLC column for chromatographic separation.

-

Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

-

Set up the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both ethyl stearate and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways

Ethyl stearate itself is not directly involved in signaling pathways but serves as a source of stearic acid, a saturated fatty acid. Stearic acid can be incorporated into various lipids that are components of cellular membranes and can influence membrane fluidity and the function of membrane-associated proteins. It can also be a precursor for the synthesis of other fatty acids and lipids that may have roles in signaling.

Diagram 2: Potential Metabolic Fate of Ethyl Stearate

Caption: Potential metabolic pathway of this compound after administration.

This guide provides a foundational understanding of this compound for its application in a research and development setting. For specific experimental use, it is recommended to consult with a supplier for a detailed certificate of analysis and to refer to relevant scientific literature for protocol development.

In-Depth Technical Guide: Physical State and Appearance of Ethyl Stearate-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and appearance of Ethyl stearate-d35. Due to the limited availability of specific experimental data for the deuterated form, this report primarily relies on the well-documented properties of its non-deuterated counterpart, Ethyl stearate. It is important to note that while the physical properties of isotopically labeled compounds are generally very similar to their non-labeled analogues, minor variations may exist.

Physical State and Appearance

This compound is expected to present as a solid at or below room temperature. Its appearance is consistently described as a white to off-white crystalline solid or powder.[1] Above its melting point, it transforms into a clear, colorless to pale yellow, oily liquid. The physical form can also be influenced by the purity of the substance.

While specific data for this compound is scarce, information for the closely related Ethyl stearate-d5 indicates a solid form with a white to off-white color. This further supports the expected physical characteristics of this compound.

Quantitative Physical Data

The following table summarizes the key physical properties of non-deuterated Ethyl stearate. These values are considered to be a close approximation for this compound.

| Property | Value | Notes |

| Physical State | Solid at ≤ 25°C | - |

| Appearance | White to off-white powder or crystalline solid | - |

| Melting Point | 33 - 38 °C (91.4 - 100.4 °F) | A melting point of 33.4 °C has also been reported.[2][3][4] |

| Boiling Point | 213 - 215 °C (415.4 - 419 °F) at 15 mmHg | - |

| Form | Waxy solid | [5] |

Experimental Protocols

Determination of Physical State and Appearance

Objective: To visually inspect and record the physical state (solid, liquid, gas) and appearance (color, form) of this compound at ambient temperature.

Methodology:

-

A sample of this compound is placed on a clean, dry watch glass or in a transparent container.

-

The observation is conducted under standard laboratory conditions (approximately 25°C and 1 atm).

-

The physical state is recorded.

-

The color and form (e.g., crystalline, powder, waxy solid) are observed and documented.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary melting point tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Logical Relationship of Physical Properties

The physical state of this compound is directly dependent on its melting point. Below this temperature, it exists as a solid, and above it, as a liquid. The appearance is a qualitative descriptor of its solid or liquid form.

References

A Comprehensive Technical Guide to Ethyl Stearate-d35 for Researchers

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the commercial availability and technical specifications of Ethyl stearate-d35. This deuterated internal standard is crucial for quantitative analyses in various research applications, particularly in mass spectrometry-based studies.

Commercial Availability and Key Specifications

This compound is a deuterated analog of ethyl stearate, where 35 hydrogen atoms on the stearic acid backbone have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications, allowing for precise quantification of its non-deuterated counterpart and related fatty acid ethyl esters (FAEEs).

Several commercial suppliers offer this compound, also known by its synonym, Ethyl octadecanoate-d35. The following table summarizes the key quantitative data available from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (atom % D) | Chemical Purity |

| C/D/N Isotopes Inc. | Ethyl Octadecanoate-d35 (Ethyl Stearate) | 1219795-49-9 | CD3(CD2)16COOCH2CH3 | 347.75 | 99 | ≥98% |

| CymitQuimica | Ethyl Octadecanoate-d35 | 1219795-49-9 | CD3(CD2)16COOCH2CH3 | 347.52 | 99 | Not specified |

| LGC Standards | Ethyl Octadecanoate-d35 | 1219795-49-9 | C20D35H5O2 | 347.75 | 99 | min 98% |

| MedChemExpress | This compound | 1219795-49-9 | C₂₀H₅D₃₅O₂ | 347.75 | Not specified | Not specified |

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in the quantitative analysis of FAEEs, which are recognized as biomarkers for alcohol consumption.[1][2][3] The following provides a generalized experimental protocol based on methodologies described in the scientific literature for the analysis of FAEEs in biological matrices.

Objective: To quantify the concentration of ethyl stearate and other FAEEs in a biological sample (e.g., plasma, meconium) using GC-MS or LC-MS/MS with this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma, meconium)

-

This compound solution of a known concentration (internal standard)

-

Organic solvents (e.g., hexane, acetone)

-

Solid-phase extraction (SPE) cartridges (e.g., amino-propyl silica)

-

GC-MS or LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise volume of the this compound internal standard solution.

-

Perform lipid extraction using appropriate organic solvents. For example, acetone precipitation followed by hexane extraction is a common method for plasma samples.[1]

-

-

Purification:

-

The lipid extract is then purified to isolate the FAEEs. This is often achieved using solid-phase extraction (SPE) with amino-propyl silica cartridges.[1]

-

-

Analysis by GC-MS or LC-MS/MS:

-

The purified FAEE fraction is concentrated and reconstituted in a suitable solvent for injection into the chromatography system.

-

For GC-MS: A nonpolar capillary column, such as one coated with dimethylpolysiloxane, is typically used for separation.[1] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the target FAEEs and the deuterated internal standard.

-

For LC-MS/MS: Reversed-phase chromatography is commonly employed for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of the non-deuterated FAEE standards spiked with the same concentration of the this compound internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create the calibration curve.

-

The concentration of the FAEEs in the biological sample is then determined by comparing the peak area ratio from the sample to the calibration curve.

-

Logical Workflow for FAEE Analysis

The following diagram illustrates the general workflow for the quantification of fatty acid ethyl esters using a deuterated internal standard.

Caption: General workflow for the quantification of FAEEs using a deuterated internal standard.

Signaling Pathways

Currently, there is limited direct evidence of Ethyl stearate being involved in specific signaling pathways. Its primary significance in a biological context is as a fatty acid ethyl ester, a class of molecules formed non-oxidatively from ethanol and endogenous fatty acids. These molecules are primarily considered biomarkers of alcohol intake. However, some studies suggest that FAEEs themselves can have biological effects, though specific signaling cascades are not well-defined.

The formation of FAEEs is an enzymatic process. The logical relationship for its synthesis is depicted below.

Caption: Enzymatic synthesis of Ethyl Stearate from ethanol and stearic acid.

References

- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotopic Edge: A Technical Guide to Deuterated Fatty Acid Esters in Research

For Researchers, Scientists, and Drug Development Professionals

Deuterated fatty acid esters are proving to be indispensable tools in modern biological and clinical research. By replacing hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions, these modified lipids offer a unique and powerful approach to tracing metabolic pathways, understanding disease mechanisms, and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the core applications of deuterated fatty acid esters, complete with experimental insights and data-driven summaries to empower your research.

Core Applications in Research

The strategic incorporation of deuterium into fatty acid esters provides a subtle yet powerful modification that allows researchers to distinguish them from their endogenous counterparts without significantly altering their biological function. This "isotopic labeling" forms the basis of their widespread application in several key research areas.

Metabolic Tracing and Lipidomics

Deuterated fatty acid esters serve as invaluable tracers for elucidating the complex pathways of lipid metabolism.[1][2] When introduced into a biological system, their journey can be meticulously tracked using mass spectrometry-based techniques.[1][3] This allows for the precise measurement of fatty acid uptake, transport, and incorporation into various lipid species.[4]

A key advantage of using deuterated lipids is the ability to perform dual-labeling studies, where two different deuterated fatty acid isomers can be administered simultaneously to compare their metabolic fates directly.[4] This approach provides reliable data on the rates of incorporation, removal, and the extent of fatty acid integration into blood plasma and various cell types.[4]

Key applications in metabolic tracing include:

-

Mapping Fatty Acid Flux: Quantifying the rate of appearance and disappearance of fatty acids in plasma to understand lipolysis and fatty acid turnover.[5]

-

Investigating Fatty Acid Interconversion: Tracking the metabolic transformation of fatty acids through processes like desaturation, elongation, and shortening.[6]

-

Elucidating Hepatic Lipid Metabolism: Using tracers to determine the contribution of different fatty acid sources to the synthesis of very-low-density lipoprotein (VLDL)-triglycerides in the liver.[2]

Unraveling Oxidative Stress and Lipid Peroxidation

Polyunsaturated fatty acids (PUFAs) are particularly susceptible to damage by reactive oxygen species (ROS), a process known as lipid peroxidation. This destructive chain reaction is implicated in a wide range of diseases, including neurodegenerative disorders and glaucoma.[7][8][9] Deuteration of PUFAs at the bis-allylic positions, the sites most vulnerable to hydrogen abstraction, significantly slows down the rate of lipid peroxidation due to the kinetic isotope effect.[9][10]

These "reinforced" lipids act as a protective shield for cell membranes.[10] Studies have shown that deuterated PUFAs can reduce oxidative stress, prevent the accumulation of lipid peroxides, and even extend the lifespan of model organisms like C. elegans.[11][12]

Therapeutic and research implications include:

-

Neuroprotection: Investigating the potential of deuterated PUFAs to mitigate neuronal damage in conditions like Parkinson's disease, Alzheimer's disease, and Friedreich's ataxia.[8][13][14]

-

Ocular Health: Exploring the use of deuterated PUFAs to protect against oxidative stress in ocular fibroblasts from glaucoma patients.[7]

-

Anti-aging Research: Studying the role of deuterated PUFAs in decelerating the aging process by preventing ROS-induced cellular damage.[11][12]

Drug Development and Pharmacokinetics

The use of deuterated compounds is a well-established strategy in drug development to improve pharmacokinetic profiles. While not directly esters in all cases, the principles apply. Deuteration can alter the rate of drug metabolism, potentially leading to a longer half-life and improved therapeutic efficacy. In the context of fatty acids, deuterated analogs are being investigated as potential therapeutics themselves, particularly for diseases associated with oxidative stress.[8]

Furthermore, deuterated fatty acid esters are essential as internal standards for isotope dilution mass spectrometry analyses in pharmacokinetic studies of lipid-based drugs or estrogen fatty acid esters.[15]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing deuterated fatty acid esters.

Table 1: Pharmacokinetic Parameters of Deuterated Fatty Acids in Rats [1]

| Deuterated Fatty Acid | Maximum Concentration (µM) | Time to Max Concentration (hours) | Duration of Detection (hours) |

| d7-Stearic Acid (C18:0) | ~2.2 | Not Specified | Up to 72 |

| d7-Oleic Acid (C18:1) | ~0.6 | Not Specified | Up to 72 |

| d7-Palmitic Acid (C16:0) | Not Specified | Not Specified | Up to 72 |

Table 2: Lifespan Extension in C. elegans with Deuterated Trilinolenin [11][12]

| Treatment Group | Mean Lifespan (days) | Percent Increase in Lifespan |

| Trilinolenin [TG(54:9)] | ~12 | - |

| Deuterated Trilinolenin [D-TG(54:9)] | ~14 | ~16.7% |

Key Experimental Protocols

This section provides an overview of methodologies for key experiments involving deuterated fatty acid esters, synthesized from the literature.

Protocol 1: In Vivo Metabolic Tracing of Deuterated Fatty Acids in Rats

This protocol is based on the methodology described for quantifying deuterium-labeled fatty acids in plasma.[1]

Objective: To determine the in vivo metabolic fate of an orally administered deuterated fatty acid.

Materials:

-

Deuterated fatty acid (e.g., d7-Stearic Acid)

-

Male Sprague-Dawley rats

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

HPLC-ESI-MS system

Procedure:

-

Dosing: Administer a single oral dose of the deuterated fatty acid to the rats.

-

Blood Sampling: Collect blood samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) post-dosing.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation:

-

Hydrolysis: Treat the plasma sample to hydrolyze the fatty acid esters.

-

Neutralization: Neutralize the sample.

-

Quenching: Quench the reaction.

-

-

LC-MS Analysis: Analyze the prepared samples using HPLC-ESI-MS in negative ion mode with single ion monitoring to quantify the parent deuterated fatty acid and its metabolites.

Workflow for Metabolic Tracing:

Protocol 2: Assessing the Protective Effect of Deuterated PUFAs against Oxidative Stress in C. elegans

This protocol is adapted from studies investigating the impact of deuterated PUFAs on lifespan and oxidative stress in C. elegans.[11][12]

Objective: To evaluate the ability of deuterated PUFAs to mitigate oxidative stress and extend lifespan in a model organism.

Materials:

-

C. elegans strain (e.g., fat-1(lof) mutant)

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50

-

Deuterated trilinolenin [D-TG(54:9)] and non-deuterated trilinolenin [TG(54:9)]

-

Oxidative stress-inducing agent (e.g., paraquat)

-

Fluorescence microscope

-

ROS-sensitive dye

Procedure:

-

Dietary Supplementation: Supplement NGM plates with either D-TG(54:9) or TG(54:9).

-

Worm Culture: Grow synchronized populations of C. elegans on the supplemented plates from the L1 larval stage.

-

Oxidative Stress Induction (for stress resistance assay): Expose a subset of worms to paraquat.

-

Lifespan Assay: Monitor the survival of the worms daily and record the number of dead individuals.

-

ROS Measurement:

-

Stain the worms with a ROS-sensitive fluorescent dye.

-

Quantify the fluorescence intensity using a fluorescence microscope to assess the levels of reactive oxygen species.

-

-

Lipid Peroxidation Analysis: Measure the levels of lipid peroxidation products (e.g., malondialdehyde) in worm lysates.

Signaling Pathway: Inhibition of Lipid Peroxidation by Deuterated PUFAs:

Analytical Techniques

The analysis of deuterated fatty acid esters relies heavily on sophisticated analytical instrumentation.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for the analysis of deuterated fatty acids.[1][3][16] These methods allow for the separation and quantification of labeled fatty acids and their metabolites with high sensitivity and specificity.[1][6] Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and tracking the fate of the deuterium labels within complex lipid molecules.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for the analysis of deuterated fatty acids.[17][18] 1H NMR can be used to determine the position and extent of deuteration by observing the disappearance of signals from protons that have been replaced by deuterons.[17][18] 2H NMR provides direct information about the deuterated sites and can be used to study the dynamics of lipid membranes.[19]

Conclusion

Deuterated fatty acid esters are more than just labeled molecules; they are powerful probes that are enabling researchers to ask and answer fundamental questions in biology and medicine. From tracing the intricate dance of lipid metabolism to offering a novel therapeutic approach for devastating diseases, the applications of these isotopically enhanced lipids are vast and continue to expand. As analytical technologies become more sensitive and the synthesis of complex deuterated molecules becomes more accessible, the future of research with deuterated fatty acid esters promises even more exciting discoveries.

References

- 1. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography-mass spectrometry of esters of perdeuterated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metsol.com [metsol.com]

- 6. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 11. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 13. compoundchem.com [compoundchem.com]

- 14. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]

- 19. books.rsc.org [books.rsc.org]

Methodological & Application

Quantitative Analysis of Ethyl Stearate in Human Plasma by LC-MS/MS Using Ethyl Stearate-d35 as an Internal Standard

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of ethyl stearate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ethyl Stearate-d35, to ensure high accuracy and precision, making it suitable for clinical research and toxicology studies.

Introduction

Fatty acid ethyl esters (FAEEs), such as ethyl stearate, are non-oxidative metabolites of ethanol and can serve as sensitive and specific biomarkers for recent alcohol consumption.[1][2] Accurate quantification of these biomarkers in biological matrices is crucial for clinical diagnostics and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of FAEEs.[1][3]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification.[4][5] This internal standard mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response.[6] This application note details a validated LC-MS/MS method for the determination of ethyl stearate in human plasma.

Experimental

Materials and Reagents

-

Ethyl Stearate (analytical standard)

-

This compound (internal standard)

-

HPLC-grade acetonitrile, isopropanol, methanol, and hexane

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation (PPT) method is employed for the extraction of ethyl stearate and the internal standard from human plasma.

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Injection: Vortex the reconstituted sample and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography

Table 1: LC Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 80% B; 1-5 min: 80-95% B; 5-6 min: 95% B; 6-6.1 min: 95-80% B; 6.1-8 min: 80% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethyl Stearate | 313.3 | 88.1 | 15 |

| This compound | 348.6 | 93.1 | 15 |

Quantitative Data

The method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for a similar assay.

Table 4: Summary of Quantitative Performance

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Matrix Effect | Minimal, compensated by internal standard |

| Recovery | Consistent and reproducible |

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of ethyl stearate.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantitative analysis of ethyl stearate in human plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of clinical chemistry, toxicology, and pharmacology. The use of a stable isotope-labeled internal standard is essential for minimizing analytical variability and ensuring the accuracy of the results.

References

- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for Spiking Samples with Ethyl Stearate-d35

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the precision and accuracy of analytical measurements. This document provides a detailed protocol for spiking various sample types with Ethyl stearate-d35, a deuterated fatty acid ethyl ester, for quantitative analysis, particularly by mass spectrometry.

This compound serves as an ideal internal standard for the analysis of fatty acid ethyl esters (FAEEs) and other related lipid molecules.[1][2][3] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling correction for analyte loss during sample preparation and variations in instrument response.

Overview of the Spiking Procedure

Spiking is the process of adding a known amount of an internal standard to a sample prior to analysis. This allows for the ratiometric quantification of the target analyte, where the ratio of the analyte's signal to the internal standard's signal is used for concentration determination. This approach mitigates the effects of sample loss and matrix effects.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Material/Reagent | Specifications | Supplier Examples |

| This compound | Analytical standard grade | MedChemExpress, Cayman Chemical |

| Solvents (Hexane, Acetonitrile, Methanol) | HPLC or MS grade | Fisher Scientific, Sigma-Aldrich |

| Pipettes and Tips | Calibrated micropipettes | Eppendorf, Gilson |

| Volumetric Flasks | Class A | VWR, Pyrex |

| Vortex Mixer | Standard laboratory grade | Fisher Scientific, VWR |

| Centrifuge | Capable of handling sample tubes | Beckman Coulter, Eppendorf |

Experimental Protocols

The following protocols outline the steps for preparing the internal standard stock solution and spiking various sample matrices.

3.1. Preparation of this compound Stock Solution

-

Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance.

-

Dissolution: Dissolve the weighed this compound in a suitable solvent, such as hexane or acetonitrile, in a Class A volumetric flask (e.g., 10 mL) to create a primary stock solution.[4] Ensure complete dissolution by vortexing.

-

Working Solutions: Prepare a series of working solutions by performing serial dilutions of the primary stock solution with the same solvent. The concentrations of these working solutions should be chosen based on the expected concentration range of the analyte in the samples.

-

Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[5]

3.2. Sample Spiking Protocol

The following is a general protocol that can be adapted for various sample types, including biological fluids (plasma, serum), tissue homogenates, and food samples.

-

Sample Aliquoting: Aliquot a precise volume or weight of the sample into a suitable tube.

-

Spiking: Add a small, precise volume of the appropriate this compound working solution to the sample. The volume of the spiking solution should be minimal to avoid significantly altering the sample matrix (typically 1-5% of the sample volume).

-

Equilibration: Vortex the spiked sample gently for a few minutes to ensure thorough mixing and equilibration of the internal standard with the sample matrix.

-

Sample Preparation: Proceed with the established sample preparation protocol for the specific analyte and matrix. This may include protein precipitation, liquid-liquid extraction, solid-phase extraction, or derivatization. For instance, in the analysis of FAEEs in plasma, acetone can be used for protein precipitation followed by hexane extraction.[6]

-

Analysis: Analyze the processed sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table provides an example of how to structure quantitative data for a calibration curve using this compound as an internal standard.

| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 50 | 1,500 | 75,000 | 0.02 |

| 5 | 50 | 7,600 | 76,000 | 0.10 |

| 10 | 50 | 15,200 | 75,500 | 0.20 |

| 50 | 50 | 75,500 | 75,000 | 1.01 |

| 100 | 50 | 151,000 | 75,200 | 2.01 |

| 500 | 50 | 752,000 | 75,100 | 10.01 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for spiking a sample with this compound for quantitative analysis.

Caption: Workflow for sample spiking with this compound.

Conclusion

The use of this compound as an internal standard is a robust method for the accurate quantification of fatty acid ethyl esters and related compounds in a variety of sample matrices. The protocol outlined in this application note provides a general framework that can be adapted to specific research needs, ensuring high-quality, reliable analytical data.

References

- 1. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl stearate | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Ethyl Stearate-d35: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of Ethyl stearate-d35, a deuterated internal standard crucial for accurate quantification in various analytical applications, particularly in mass spectrometry-based assays.

Introduction to this compound as an Internal Standard

This compound is the deuterated form of ethyl stearate, a fatty acid ethyl ester (FAEE). In analytical chemistry, particularly for quantitative analysis using mass spectrometry (MS), isotopically labeled compounds like this compound are considered the gold standard for internal standards.[1] This is because they share nearly identical physicochemical properties with their non-deuterated counterparts, including extraction recovery, chromatographic retention time, and ionization efficiency.[1] The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification by correcting for variations during sample preparation and analysis.[1][2]

Ethyl stearate itself is found in various biological and commercial products, from cosmetics and pharmaceuticals to food items.[3][4][5] Its deuterated form, this compound, is particularly useful for quantitative studies in metabolomics, drug development, and food science.[6][7]

Key Applications of this compound

The primary application of this compound is as an internal standard for the quantification of ethyl stearate and other fatty acid ethyl esters in a variety of matrices. Common applications include:

-

Metabolomics: Quantifying endogenous levels of fatty acid ethyl esters in biological samples such as plasma, serum, tissues, and cells to study metabolic pathways.[6][7]

-

Drug Development: Assessing the impact of pharmaceutical compounds on lipid metabolism.[8]

-

Food Science: Determining the concentration of FAEEs in food products, such as olive oil, for quality control.[9][10]

-

Toxicology and Forensics: Measuring FAEEs in hair or blood as biomarkers for alcohol consumption.[1][3]

Experimental Protocols

The optimal concentration of this compound is dependent on the specific application, the analytical instrumentation, the sample matrix, and the expected concentration of the endogenous analyte. The following protocols provide a general framework for optimizing the internal standard concentration for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

General Workflow for Optimization